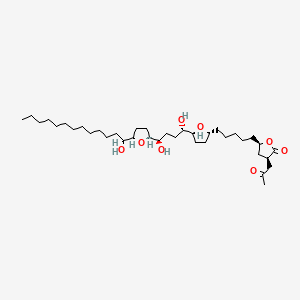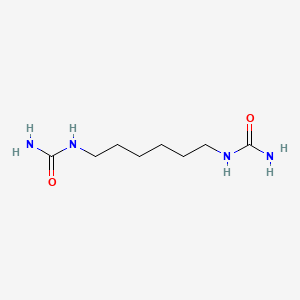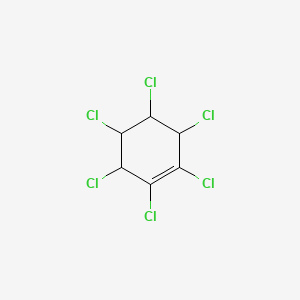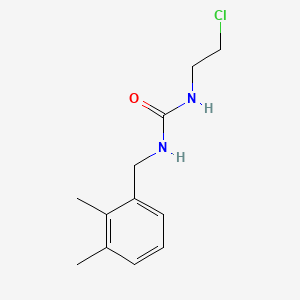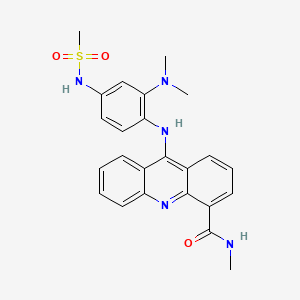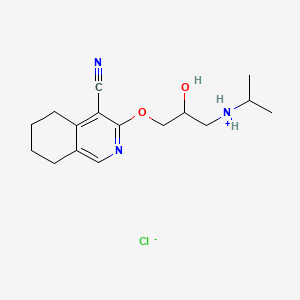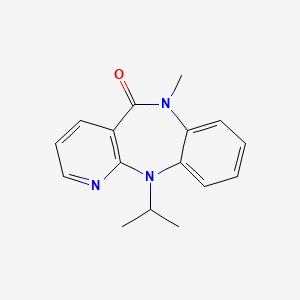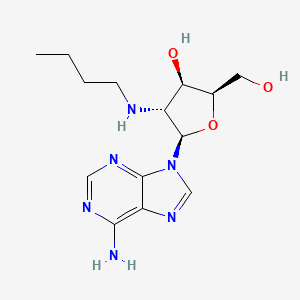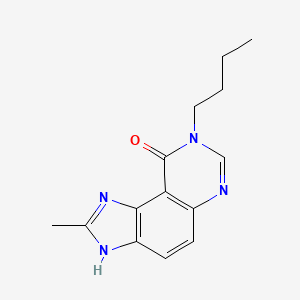
2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4'-(oxybis(2,1-ethanediyloxy))bis(octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) is a complex organic compound with a unique structure that includes multiple rings and oxygen bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) typically involves multiple steps. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,6a,7,7-octachloro-1a,1b,5,5a,6,6a-hexahydro-
- 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,7,7-hexachloro-1a,1b,5,5a,6,6a-hexahydro-
Uniqueness
2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) is unique due to its specific structural features, including the presence of multiple oxygen bridges and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6281-17-0 |
|---|---|
Molekularformel |
C24H34O5 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
9-[2-[2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-9-yloxy)ethoxy]ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C24H34O5/c1(3-26-17-7-11-5-13(17)15-9-19-23(28-19)21(11)15)25-2-4-27-18-8-12-6-14(18)16-10-20-24(29-20)22(12)16/h11-24H,1-10H2 |
InChI-Schlüssel |
ZROAIKXZQNYQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2C4C(C3)O4)OCCOCCOC5CC6CC5C7C6C8C(C7)O8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



